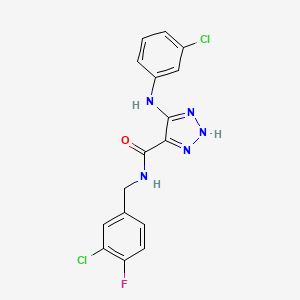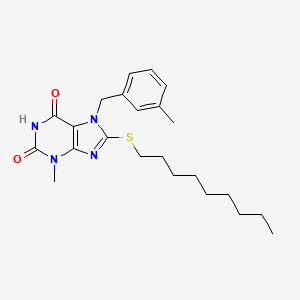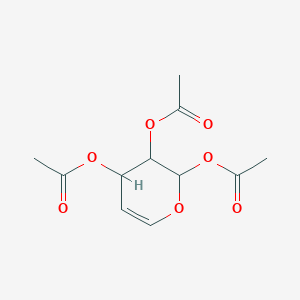![molecular formula C23H24N4O3 B14109501 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B14109501.png)
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that features both quinoxaline and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions
Preparation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the quinoxaline and indole moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Quinoxaline and indole derivatives with hydroxyl or carbonyl groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated derivatives of the indole and quinoxaline rings.
Scientific Research Applications
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[2,3-dioxo-3,4-dihydro-1H-indol-1-yl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide: Similar structure but with an indole moiety instead of quinoxaline.
N-{2-[2,3-dioxo-3,4-dihydro-1H-isoindol-1-yl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide: Contains an isoindole ring instead of quinoxaline.
Uniqueness
The uniqueness of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide lies in its dual presence of quinoxaline and indole moieties, which endows it with a broad spectrum of biological activities and potential therapeutic applications. This combination of heterocyclic systems is relatively rare and offers unique opportunities for drug development and material science.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-26-15-16(17-8-2-4-10-19(17)26)7-6-12-21(28)24-13-14-27-20-11-5-3-9-18(20)25-22(29)23(27)30/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
XAORWNUIVPBXBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate](/img/structure/B14109438.png)
![1,3-Dimethyl-5-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14109450.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)

![[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B14109468.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14109469.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14109479.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14109495.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109502.png)


